cis-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid
Overview
Description
cis-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . It is commonly used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The compound is characterized by the presence of a cyclopropane ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a cyclopropane carboxylic acid derivative with tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
cis-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
cis-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and protein structure.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid involves its interaction with various molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, which are crucial in the formation of biologically active compounds. The Boc protecting group helps in stabilizing the molecule during synthetic transformations, allowing for selective reactions at specific sites.
Comparison with Similar Compounds
Similar Compounds
- trans-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid
- cis-2-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid
- cis-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
Uniqueness
cis-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts strain and reactivity that are not present in larger ring systems. This makes it a valuable intermediate in organic synthesis, allowing for the creation of complex molecular architectures.
Properties
IUPAC Name |
(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5(6)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZMNADEEKQWGO-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1810070-30-4 | |
Record name | rac-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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